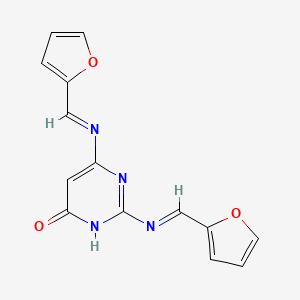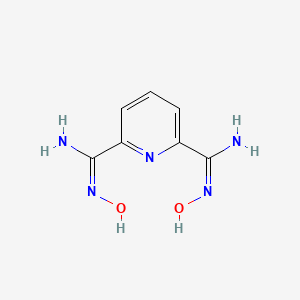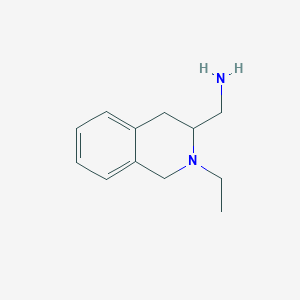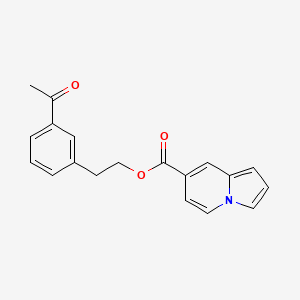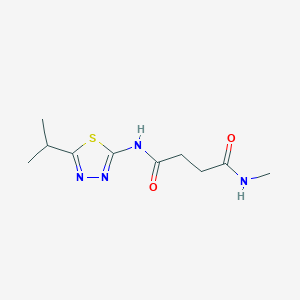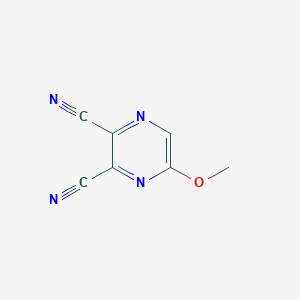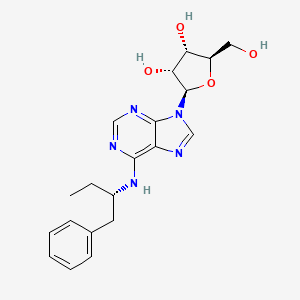
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(((S)-1-phenylbutan-2-yl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(((S)-1-phenylbutan-2-yl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is a complex organic molecule with significant implications in various scientific fields. This compound is characterized by its intricate structure, which includes a purine base linked to a tetrahydrofuran ring. The presence of multiple chiral centers adds to its complexity and potential for diverse biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(((S)-1-phenylbutan-2-yl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the introduction of the tetrahydrofuran ring. Key steps include:
Formation of the Purine Base: This involves the condensation of appropriate precursors under controlled conditions.
Attachment of the Tetrahydrofuran Ring: This step requires precise control of reaction conditions to ensure the correct stereochemistry.
Introduction of the Hydroxymethyl Group: This is achieved through selective functionalization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(((S)-1-phenylbutan-2-yl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The purine base can undergo reduction reactions to form dihydropurine derivatives.
Substitution: The amino group on the purine base can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or amines.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further explored for their biological activity.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(((S)-1-phenylbutan-2-yl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is studied for its potential as a biochemical probe. Its interactions with enzymes and nucleic acids are of particular interest.
Medicine
The compound has potential therapeutic applications, particularly in the development of antiviral and anticancer agents. Its ability to interact with biological macromolecules makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its complex structure and reactivity make it valuable for the synthesis of high-value products.
Mécanisme D'action
The mechanism of action of (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(((S)-1-phenylbutan-2-yl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with a comparable structure.
Remdesivir: An antiviral drug with a related purine base structure.
Uniqueness
What sets (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(((S)-1-phenylbutan-2-yl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol apart is its unique combination of a purine base with a tetrahydrofuran ring and multiple chiral centers. This unique structure contributes to its diverse reactivity and potential for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C20H25N5O4 |
|---|---|
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(2S)-1-phenylbutan-2-yl]amino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C20H25N5O4/c1-2-13(8-12-6-4-3-5-7-12)24-18-15-19(22-10-21-18)25(11-23-15)20-17(28)16(27)14(9-26)29-20/h3-7,10-11,13-14,16-17,20,26-28H,2,8-9H2,1H3,(H,21,22,24)/t13-,14+,16+,17+,20+/m0/s1 |
Clé InChI |
OGPPRPGRUWQUOU-SWQDORGXSA-N |
SMILES isomérique |
CC[C@@H](CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
SMILES canonique |
CCC(CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


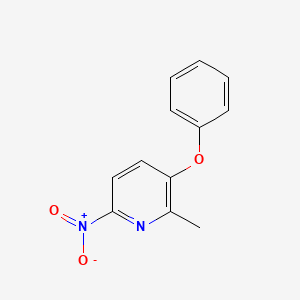
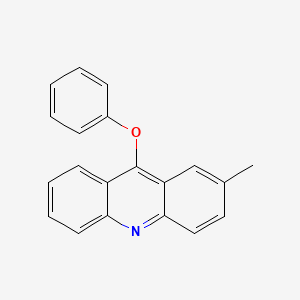


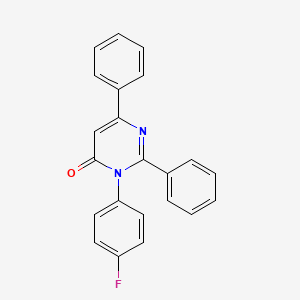
![7-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12928052.png)
